Dual H4R/5-HT3R Receptor Binding
Izuforant exhibits dual binding activity: it antagonizes human H4R with an IC₅₀ of 36 nM and also binds human 5-HT₃R with an IC₅₀ of 9.1 μM . This 5-HT₃R affinity is not reported for the clinical comparator JNJ-39758979, which is characterized as a highly selective H4R antagonist (Ki = 12.5 nM for human H4R) without disclosed 5-HT₃R activity [1]. Similarly, the preclinical tool compound JNJ-7777120 (Ki = 4.5 nM for H4R) exhibits >1000-fold selectivity over other histamine receptors and lacks reported 5-HT₃R binding [2].
| Evidence Dimension | Human 5-HT₃ receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Izuforant: IC₅₀ = 9.1 μM |
| Comparator Or Baseline | JNJ-39758979, JNJ-7777120: No reported 5-HT₃R binding (highly selective H4R antagonists) |
| Quantified Difference | Izuforant demonstrates measurable 5-HT₃R binding (IC₅₀ = 9.1 μM) vs. comparators lacking this activity |
| Conditions | In vitro radioligand binding assays |
Why This Matters
5-HT₃ receptor antagonism has been associated with anti-pruritic and anti-emetic effects; this dual pharmacology may confer therapeutic differentiation in pruritus-dominant atopic dermatitis that cannot be achieved with selective H4R antagonists.
- [1] Savall BM, et al. Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H4 receptor antagonists. J Med Chem. 2014 Mar 27;57(6):2429-39. View Source
- [2] Thurmond RL, et al. A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties. J Pharmacol Exp Ther. 2004 Apr;309(1):404-13. View Source
